N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)16-4-2-1-3-15(16)18(26)24-14-7-5-12(6-8-14)11-17(25)23-13-9-10-13/h1-8,13H,9-11H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQBPEMZUXLBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzamide Fragment Synthesis
The 2-(trifluoromethyl)benzamide moiety is synthesized via sequential halogenation and functional group interconversion. Patent CN113698315A outlines a four-step process starting with 2,3-dichlorotrifluorotoluene , which undergoes fluorination at 60–260°C with potassium fluoride to yield 2-fluoro-3-chlorotrifluoromethane . Subsequent cyano substitution with sodium cyanide in N,N-dimethylacetamide at 90–100°C produces 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield, 97.8% purity). Hydrogenation dechlorination using a palladium-carbon catalyst and triethylamine in tetrahydrofuran removes the chloro group, forming 2-trifluoromethylbenzonitrile , which is hydrolyzed to the corresponding benzamide with aqueous sodium hydroxide.
Cyclopropylcarbamoyl Side Chain Preparation
The N-cyclopropylcarbamoylmethyl group is introduced via nucleophilic acyl substitution. As demonstrated in US8299246B2, cyclopropylamine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-cyclopropyl-2-chloroacetamide . This intermediate is then coupled with 4-aminobenzyl alcohol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to yield 4-[(cyclopropylcarbamoyl)methyl]aniline .
Convergent Synthesis Strategies
Amide Bond Formation
The final coupling of the benzamide core and the cyclopropylcarbamoyl side chain is achieved through two primary routes:
Schotten-Baumann Reaction
Reacting 2-(trifluoromethyl)benzoyl chloride with 4-[(cyclopropylcarbamoyl)methyl]aniline in a biphasic system (water/dichloromethane) with sodium bicarbonate as a base affords the target compound. This method, adapted from WO2008070447A2, achieves yields of 72–78% but requires stringent pH control to minimize hydrolysis.
Carbodiimide-Mediated Coupling
Using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous tetrahydrofuran, the carboxylic acid derivative of 2-(trifluoromethyl)benzamide is activated and coupled to the aniline intermediate. This approach, detailed in US8299246B2, achieves higher yields (85–89%) but necessitates chromatographic purification to remove urea byproducts.
Reaction Optimization and Scalability
Trifluoromethylation Efficiency
The trifluoromethyl group’s incorporation is critical for bioactivity. Patent CN113698315A compares trifluoromethylation methods:
| Method | Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorination/Fluorination | o-Methylbenzonitrile | KF | 58 | 93 |
| Direct Trifluoromethylation | o-Iodobenzamide | CuCF₃ | 41 | 88 |
| Hydrogenation-Hydrolysis | 2-Chloro-6-CF₃-benzonitrile | Pd/C, NaOH | 67 | 97 |
The hydrogenation-hydrolysis route minimizes toxic byproducts (e.g., SO₂, HCl) and improves scalability.
Solvent and Catalyst Selection
-
Hydrogenation : Tetrahydrofuran with 5% Pd/C achieves complete dechlorination in 4–6 hours at 25°C.
-
Amidation : Anhydrous DMF enhances coupling efficiency but requires molecular sieves to prevent hydrolysis.
Industrial-Scale Considerations
Waste Reduction
The patented method in CN113698315A emphasizes green chemistry:
-
Replaces volatile solvents (e.g., CH₂Cl₂) with recoverable N,N-dimethylacetamide.
-
Recycles palladium catalysts via filtration, reducing heavy metal waste.
Purification Techniques
-
Distillation : Removes low-boiling impurities from 2-chloro-6-trifluoromethylbenzonitrile.
-
Crystallization : Ethyl acetate/hexane recrystallization yields 98% pure target compound.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the phenyl ring can lead to the formation of quinones or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction of the carbonyl groups can yield alcohols or amines.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents.
Products: Substitution reactions can introduce new functional groups onto the phenyl ring or the amide nitrogen.
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide has several applications in scientific research:
-
Medicinal Chemistry
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Activity: Studied for its interactions with various biological targets, including enzymes and receptors.
-
Materials Science
Polymer Synthesis: Used as a building block in the synthesis of advanced polymers with unique properties.
Surface Coatings: Explored for its potential in creating specialized surface coatings with enhanced durability and chemical resistance.
-
Chemical Biology
Probe Development: Utilized in the design of chemical probes for studying biological processes.
Mechanistic Studies: Employed in research to elucidate the mechanisms of complex biochemical reactions.
Mechanism of Action
The mechanism by which N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide exerts its effects involves several molecular targets and pathways:
-
Molecular Targets
Enzymes: Inhibits or modulates the activity of specific enzymes involved in metabolic pathways.
Receptors: Binds to and activates or inhibits receptors on the cell surface or within cells.
-
Pathways
Signal Transduction: Alters signal transduction pathways, leading to changes in cellular responses.
Gene Expression: Influences the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Position : Flutolanil’s 3-isopropoxy group contrasts with the target compound’s 4-cyclopropylcarbamoylmethyl group. The 4-position substitution may enhance steric accessibility for target binding .
- Functional Groups : The cyclopropylcarbamoyl moiety in the target compound likely improves metabolic stability compared to flutolanil’s ether linkage, which is more prone to hydrolysis .
Spectral Data:
- IR Spectroscopy : The target compound’s IR spectrum would exhibit a strong C=O stretch (~1660–1680 cm⁻¹) for the benzamide and carbamoyl groups, similar to hydrazinecarbothioamides in . The absence of S-H bands (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, aligning with triazole-thione derivatives .
- NMR : The cyclopropyl group’s protons would resonate as distinct multiplets in the 1H-NMR spectrum (δ ~0.5–1.5 ppm), while the trifluoromethyl group would appear as a singlet in 19F-NMR (δ ~-60 to -70 ppm) .
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide, identified by its CAS number 1207055-94-4, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.4 g/mol. The presence of the trifluoromethyl group is significant as it often enhances biological activity due to increased lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentrations (MICs) for these compounds were reported to range from 125 µM to 250 µM, indicating moderate activity against these pathogens .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In a related study, compounds with similar structural motifs showed IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition, suggesting that this compound may possess comparable inhibitory effects . This inhibition is crucial for potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.
Case Studies
- Antimicrobial Evaluation : In vitro studies conducted on various derivatives revealed that compounds with the trifluoromethyl moiety exhibited enhanced antistaphylococcal activity. One specific derivative showed an MIC of 62.5 µM against Mycobacterium kansasii , supporting the hypothesis that trifluoromethyl substitutions can significantly improve antimicrobial properties .
- Enzyme Inhibition Studies : A comprehensive study on hydrazinecarboxamide derivatives indicated that certain analogs demonstrated potent AChE inhibition, with some outperforming established drugs like rivastigmine. The structural modifications in these compounds provide insights into optimizing enzyme inhibitors for therapeutic use .
ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is critical for its development as a pharmaceutical agent. Preliminary evaluations suggest favorable properties; however, detailed studies are necessary to fully characterize its pharmacokinetics and toxicity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Condensation : Coupling a benzoyl chloride derivative with a cyclopropane-containing amine intermediate under anhydrous conditions .
- Reduction/alkylation : Controlled reduction of nitro groups or alkylation to introduce the cyclopropylcarbamoyl moiety .
- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .
- Key Challenges : Minimizing byproducts (e.g., incomplete substitution at the phenyl ring) and optimizing reaction temperatures to preserve the trifluoromethyl group’s integrity .
Q. How do structural features (e.g., trifluoromethyl, cyclopropylcarbamoyl) influence reactivity and binding?
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving membrane permeability. Its electron-withdrawing nature stabilizes aromatic π-systems, affecting receptor binding .
- Cyclopropylcarbamoyl Moiety : Introduces steric constraints that may restrict conformational flexibility, potentially increasing selectivity for target enzymes like bacterial acps-pptases .
- Analytical Validation : Use NMR (¹H/¹³C/¹⁹F) and X-ray crystallography to confirm substituent positioning and electronic effects .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer effects)?
- Approach :
Dose-Response Profiling : Compare IC₅₀ values across assays (e.g., bacterial vs. mammalian cell lines) to identify off-target effects .
Structural Analog Studies : Substitute cyclopropyl or trifluoromethyl groups with isosteres (e.g., methyl, chlorine) to isolate activity drivers .
Pathway Analysis : Use transcriptomics (RNA-seq) to map affected pathways (e.g., apoptosis vs. cell proliferation) in divergent studies .
Q. How to optimize pharmacokinetic properties (e.g., metabolic stability) without compromising activity?
- Strategies :
- Prodrug Design : Mask the carbamoyl group with labile esters to enhance oral bioavailability .
- Metabolite Identification : Use LC-MS/MS to track degradation products (e.g., oxidative loss of cyclopropane) and modify vulnerable sites .
- CYP450 Inhibition Assays : Screen for interactions with cytochrome P450 enzymes to mitigate drug-drug interactions .
Q. What analytical techniques ensure purity and structural fidelity in complex reaction mixtures?
- Methods :
- HPLC-MS : Quantify impurities (e.g., unreacted intermediates) with reverse-phase C18 columns and ESI ionization .
- ²⁹Si NMR : Detect residual silanol groups from silica gel purification .
- DSC/TGA : Assess thermal stability of the final compound to guide storage conditions .
Data-Driven Research Design
Q. How to design comparative studies with structurally similar benzamide derivatives?
- Template :
| Compound | Structural Variation | Key Finding | Reference |
|---|---|---|---|
| Target Compound | Cyclopropylcarbamoyl, trifluoromethyl | IC₅₀ = 0.8 µM (bacterial acps-pptase) | |
| N-[4-(methoxyphenyl)methyl] analog | Methoxy substitution | Reduced bacterial activity (IC₅₀ = 12 µM) | |
| Chlorine-substituted analog | Cl instead of CF₃ | Improved solubility but lower metabolic stability |
Q. What experimental frameworks assess off-target effects in enzyme inhibition studies?
- Protocol :
Pan-Assay Interference Compounds (PAINS) Filters : Eliminate false positives from redox-active or aggregating compounds .
Cryo-EM/SPR : Validate target engagement with bacterial acps-pptase using binding kinetics (KD) .
High-Content Screening : Image-based assays to detect cytotoxicity in human cell lines (e.g., HEK293) .
Mechanistic and Translational Questions
Q. How does the trifluoromethyl group modulate binding to hydrophobic enzyme pockets?
- Insights :
- Molecular Dynamics Simulations : The CF₃ group forms strong van der Waals interactions with nonpolar residues (e.g., Leu, Val) in acps-pptase .
- Free Energy Calculations : Predict ΔG contributions of CF₃ vs. CH₃ substitutions using MM-PBSA .
Q. What in vivo models are suitable for evaluating therapeutic potential against resistant bacterial strains?
- Models :
- Murine Sepsis : Administer compound intravenously (5–20 mg/kg) in MRSA-infected mice; measure bacterial load (CFU/mL) in organs .
- Galleria mellonella : Low-cost screening for toxicity and efficacy before mammalian trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
